



ATTO 532 Azide: Application Notes and Protocols for Click Chemistry Labeling

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Compound of Interest		
Compound Name:	ATTO 532	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **ATTO 532** azide in click chemistry-based labeling. **ATTO 532** is a bright, photostable fluorescent dye with properties similar to Rhodamine 6G, making it an excellent choice for a wide range of applications in life sciences and drug development.[1][2][3] Its azide functionality allows for its covalent attachment to alkyne-modified biomolecules via the highly efficient and specific "click chemistry" reactions.[1][4]

Introduction to ATTO 532 Azide and Click Chemistry

ATTO 532 is a fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and excellent water solubility.[1][2] These features make it highly suitable for sensitive applications such as single-molecule detection, high-resolution microscopy (e.g., SIM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][3]

Click chemistry encompasses a class of reactions that are rapid, selective, and high-yielding.[4] [5] For bioconjugation, the most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5][6]

 CuAAC: This reaction involves the use of a copper(I) catalyst to join an azide and a terminal alkyne, forming a stable triazole linkage.[4][5] It is a highly efficient and versatile method for labeling a wide range of biomolecules.[7]



 SPAAC: This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[6][8][9] The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and organisms.[6][9][10]

ATTO 532 azide can be used in both CuAAC and SPAAC, providing flexibility for various experimental designs.[4][6]

Quantitative Data

The optical and physical properties of **ATTO 532** are summarized in the table below for easy reference.

Property	Value	Reference
Excitation Maximum (λabs)	532 nm	[1][2][3]
Emission Maximum (λfl)	552 nm	[1][3]
Molar Extinction Coefficient (εmax)	1.15 x 10^5 M-1 cm-1	[1][3]
Fluorescence Quantum Yield (ηfl)	90%	[1][3]
Fluorescence Lifetime (τfl)	3.8 ns	[1][3]
Correction Factor (CF260)	0.20	[1][3]
Correction Factor (CF280)	0.09	[1][3]

Experimental Protocols

Herein, we provide detailed protocols for the labeling of oligonucleotides and proteins using **ATTO 532** azide with both CuAAC and SPAAC methods.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Oligonucleotides



This protocol describes the labeling of 5 nmol of an alkyne-modified oligonucleotide with **ATTO 532** azide using a copper(I) catalyst.

Materials:

- Alkyne-modified oligonucleotide
- ATTO 532 azide
- DMSO (anhydrous)
- tert-Butanol (t-BuOH)
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
- Copper(I) bromide (CuBr)
- 0.3 M Sodium Acetate (NaOAc) solution
- Cold ethanol
- Nuclease-free water

Procedure:

- Preparation of Stock Solutions:
 - Solution A (Oligonucleotide): Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 2 mM.
 - Solution B (ATTO 532 Azide): Dissolve 1.0 mg of ATTO 532 azide in a 1:1 mixture of DMSO and t-BuOH to obtain a 50 mM stock solution.[4]
 - Solution C (TBTA): Dissolve 54 mg of TBTA in 1 ml of a 3:1 mixture of DMSO and t-BuOH to create a 0.1 M solution. This solution can be stored at -20°C.[4]
 - Solution D (CuBr): Freshly prepare a 0.1 M solution of CuBr by dissolving 1 mg in 70 μl of a 3:1 mixture of DMSO and t-BuOH. This solution cannot be stored.[4]



- Solution E (Click Catalyst): Prepare the final click catalyst solution immediately before use
 by adding 1 volume of Solution D to 2 volumes of Solution C.[4]
- Labeling Reaction:
 - In a microcentrifuge tube, pipette 5 μl of Solution A (10 nmol of oligonucleotide).[4]
 - Add 1-2 μl of Solution B (50-100 nmol, 5-10 molar equivalents) to the oligonucleotide solution.[4] The optimal molar excess of the dye may need to be determined empirically.
 - Add 3 μl of the freshly prepared Solution E (Click Catalyst) to the reaction mixture.[4]
 - Mix thoroughly by vortexing and incubate at 25°C for 3 hours or at 40-45°C for 30 minutes to accelerate the reaction.[4]
- Purification of the Labeled Oligonucleotide:
 - Add 100 μl of 0.3 M NaOAc solution to the reaction mixture.[4]
 - Precipitate the labeled oligonucleotide by adding 1 ml of cold ethanol.[4]
 - Centrifuge at high speed (e.g., >6000 rpm) for at least 20 minutes.[4]
 - Carefully remove the supernatant.[4]
 - Wash the pellet with 100 μl of cold ethanol, centrifuge again for at least 10 minutes, and remove the supernatant.[4]
 - Air-dry the pellet to remove any residual ethanol.[4]
 - The purified, labeled oligonucleotide can be redissolved in a suitable buffer and stored at
 -20°C, protected from light.[4]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of DBCO-Modified Proteins

This protocol provides a general procedure for labeling a protein modified with a DBCO (dibenzocyclooctyne) group with **ATTO 532** azide.



Materials:

- DBCO-modified protein (e.g., antibody)
- ATTO 532 azide
- Phosphate-Buffered Saline (PBS), pH 7.4
- DMSO (optional, for dissolving ATTO 532 azide if not readily soluble in buffer)
- Gel filtration column (e.g., Sephadex G-25) for purification[11]

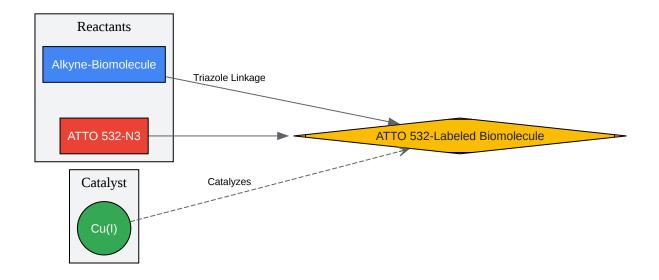
Procedure:

- · Preparation of Reagents:
 - DBCO-Protein Solution: Prepare the DBCO-modified protein in PBS at a concentration of 1-10 mg/mL.[6]
 - ATTO 532 Azide Solution: Prepare a stock solution of ATTO 532 azide. If necessary, dissolve the azide in a minimal amount of DMSO before diluting with PBS. The final DMSO concentration in the reaction should be kept low (ideally <10%) to avoid protein denaturation.
- Labeling Reaction:
 - Add a 2 to 4-fold molar excess of ATTO 532 azide to the DBCO-modified protein solution.
 [6] The optimal ratio may need to be determined experimentally.
 - Gently mix the reaction components.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[6] The reaction progress can be monitored if necessary.
- Purification of the Labeled Protein:
 - Remove the unreacted ATTO 532 azide by gel filtration chromatography using a column equilibrated with PBS.[11]



- The first colored, fluorescent fraction to elute will be the labeled protein conjugate.[11] A slower-moving colored band corresponds to the free dye.
- Collect the fractions containing the labeled protein.
- The purified conjugate can be stored at 4°C for several months, protected from light. For long-term storage, it is recommended to add a preservative like sodium azide (2 mM final concentration) or to store aliquots at -20°C.[11]

Visualizations Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

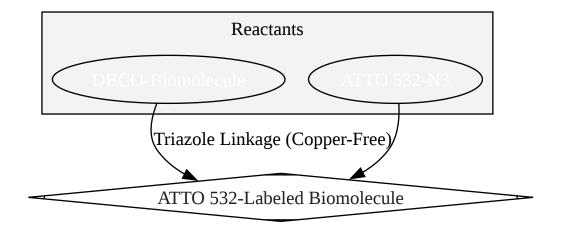


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Caption: CuAAC reaction mechanism for labeling.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism```dot



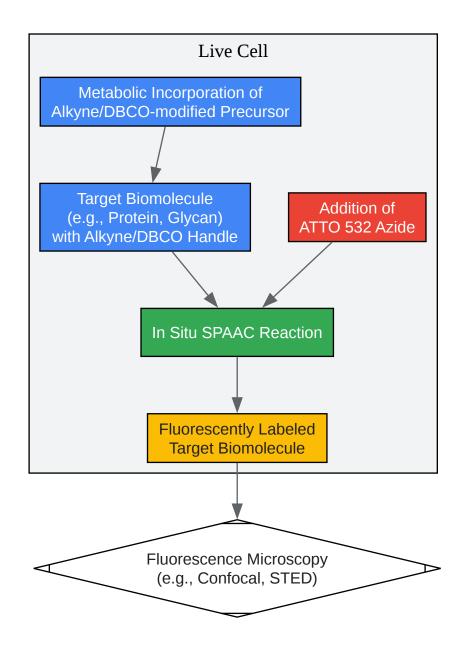


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Caption: General workflow for biomolecule labeling.

Cellular Imaging Application Pathway





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Caption: Workflow for live-cell imaging.

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